methyl 2-(4-(1-(tert-butoxycarbonyl)piperidin-3-yl)phenyl)-2H-indazole-7-carboxylate
CAS No.:
Cat. No.: VC17368815
Molecular Formula: C25H29N3O4
Molecular Weight: 435.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H29N3O4 |
|---|---|
| Molecular Weight | 435.5 g/mol |
| IUPAC Name | methyl 2-[4-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]phenyl]indazole-7-carboxylate |
| Standard InChI | InChI=1S/C25H29N3O4/c1-25(2,3)32-24(30)27-14-6-8-18(15-27)17-10-12-20(13-11-17)28-16-19-7-5-9-21(22(19)26-28)23(29)31-4/h5,7,9-13,16,18H,6,8,14-15H2,1-4H3 |
| Standard InChI Key | JYUBKNLWDOTOKR-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC(C1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)OC |
Introduction
Chemical Identity and Structural Properties
Systematic Nomenclature and Molecular Configuration
The compound’s IUPAC name, methyl 2-{4-[(3S)-1-(tert-butoxycarbonyl)piperidin-3-yl]phenyl}-2H-indazole-7-carboxylate, reflects its stereospecific (S)-configuration at the piperidine ring’s third carbon. The tert-butoxycarbonyl (Boc) group serves as a protective moiety during synthesis, preventing undesired reactions at the piperidine nitrogen . The indazole core is substituted at the 2-position with a phenyl group bearing the Boc-protected piperidine, while a methyl ester at the 7-position enhances solubility and metabolic stability .
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molar Mass | 435.52 g/mol | |
| Density | 1.22 ± 0.1 g/cm³ | |
| Boiling Point | 502.5 ± 50.0 °C | |
| Predicted pKa | -1.17 ± 0.30 |
Stereochemical Considerations
The (3S)-piperidin-3-yl configuration is critical for binding to PARP’s nicotinamide-binding domain. X-ray crystallography studies of analogous PARP inhibitors reveal that the (S)-enantiomer forms a hydrogen bond with Ser904 and π-stacking interactions with Tyr907, enhancing inhibitory potency . Racemization during synthesis reduces efficacy, necessitating chiral resolution techniques such as asymmetric hydrogenation or enzymatic catalysis .
Synthesis and Optimization
Synthetic Pathways
The synthesis begins with tert-butyl (3S)-3-(4-bromophenyl)piperidine-1-carboxylate, which undergoes Suzuki-Miyaura coupling with 7-carbomethoxy-2H-indazole-2-boronic acid to introduce the indazole core . Subsequent Boc deprotection under acidic conditions yields the free piperidine intermediate, which is re-protected to ensure stability during downstream reactions .
Key Challenges and Solutions
-
Regioselectivity: The indazole’s 2-position reactivity is controlled via palladium-catalyzed cross-coupling, minimizing 1H-indazole byproducts .
-
Metabolic Oxidation: Early analogs suffered from CYP450 1A1/1A2-mediated oxidation. Introducing the Boc group reduced extrahepatic metabolism, improving pharmacokinetic profiles .
Pharmacological Relevance
Mechanism of Action as a PARP Inhibitor Precursor
The compound’s active metabolite, MK-4827, inhibits PARP-1/2 by mimicking nicotinamide, preventing DNA repair via the base excision repair (BER) pathway. In BRCA1/2-deficient cells, this induces synthetic lethality, with CC values of 10–100 nM .
Selectivity and Efficacy
-
BRCA-Deficient vs. Proficient Cells: Selectivity ratios exceed 100-fold, attributed to BRCA mutants’ reliance on PARP for single-strand break repair .
-
In Vivo Efficacy: In BRCA1-deficient xenografts, MK-4827 achieved 90% tumor growth inhibition at 50 mg/kg/day, with no significant toxicity .
Pharmacokinetics and Metabolism
Absorption and Distribution
The methyl ester prodrug design enhances oral bioavailability (F = 65% in rats). LogP calculations (2.8 ± 0.3) suggest moderate lipophilicity, facilitating blood-brain barrier penetration .
Metabolic Pathways
-
Ester Hydrolysis: Hepatic carboxylesterases convert the prodrug to the active carboxylic acid.
-
CYP450 Interactions: The Boc group minimizes oxidation by CYP450 1A1/1A2, reducing clearance from 35 mL/min/kg to 12 mL/min/kg in optimized analogs .
Clinical and Industrial Applications
Role in Niraparib Development
MK-4827, derived from this intermediate, entered Phase I trials in 2009, demonstrating tolerability and efficacy in ovarian and breast cancers . Niraparib (Zejula®), its successor, received FDA approval in 2017 for maintenance therapy in recurrent ovarian cancer.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume